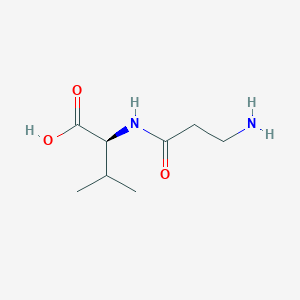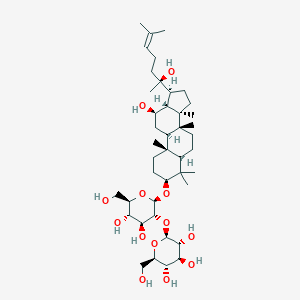
(2S)-2-(3-aminopropanoylamino)-3-methylbutanoic acid
Vue d'ensemble
Description
“(2S)-2-(3-aminopropanoylamino)-3-methylbutanoic acid” is an amino acid. Amino acids are the building blocks that form polypeptides and ultimately proteins . They are fundamental components of our bodies and vital for physiological functions such as protein synthesis, tissue repair, and nutrient absorption .
Synthesis Analysis
The synthesis of amino acids can involve various methods. For instance, organocatalytic asymmetric Mannich reactions and kinetic resolutions of the products via retro-Mannich reactions can afford enantiomerically enriched tetrasubstituted α-amino acid derivatives . Additionally, a novel and efficient method for the modification of amino acids using a dimethyl carbonate (DMC) and acid system has been developed .Molecular Structure Analysis
The molecular structure of an amino acid consists of a central carbon atom attached to a hydrogen, an acidic carboxyl group (−COOH), an amino group (−NH2), and an organic side chain (also called an R group). The side chain is unique in each of the 20 amino acids .Chemical Reactions Analysis
Amino acids can undergo various chemical reactions. For instance, organocatalytic asymmetric Mannich reactions and kinetic resolutions of the products via retro-Mannich reactions can afford enantiomerically enriched tetrasubstituted α-amino acid derivatives . Furthermore, a novel and efficient method for the modification of amino acids using a dimethyl carbonate (DMC) and acid system has been developed .Physical And Chemical Properties Analysis
Amino acids have various properties, dictated by the functional groups they possess. Broadly they are divided by charge, hydrophobicity, and polarity. These properties influence the way they interact with surrounding amino acids in polypeptides and proteins, and consequently impact protein 3D structure and properties .Mécanisme D'action
Amino acids play a crucial role in the body. They are absorbed into the small intestinal epithelial cell by cotransport with H+ ions via a transporter called PepT1 . Once inside the enterocyte, the vast bulk of absorbed di- and tripeptides are digested into amino acids by cytoplasmic peptidases and exported from the cell into the blood .
Orientations Futures
The future directions in the field of amino acid research could involve the development of new and environmentally friendly methods for the modification of amino acids . This has potential applications in drug discovery and chemical biology . Additionally, the study of the self-assembly features of amino acids and their potential applications is an emerging area of research .
Propriétés
IUPAC Name |
(2S)-2-(3-aminopropanoylamino)-3-methylbutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O3/c1-5(2)7(8(12)13)10-6(11)3-4-9/h5,7H,3-4,9H2,1-2H3,(H,10,11)(H,12,13)/t7-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVIZUEAPVZZYCO-ZETCQYMHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)NC(=O)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)O)NC(=O)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301316245 | |
| Record name | β-Alanyl-L-valine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301316245 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-2-(3-aminopropanoylamino)-3-methylbutanoic acid | |
CAS RN |
17136-26-4 | |
| Record name | β-Alanyl-L-valine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17136-26-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | β-Alanyl-L-valine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301316245 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














![6-(Trifluoromethyl)-3h-imidazo[4,5-c]pyridine](/img/structure/B168658.png)

